![molecular formula C23H27N3O5 B2447413 4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 1798679-75-0](/img/structure/B2447413.png)

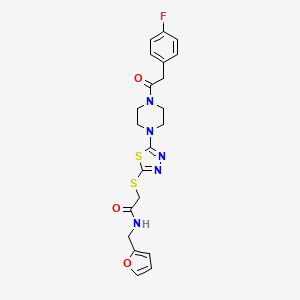

4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

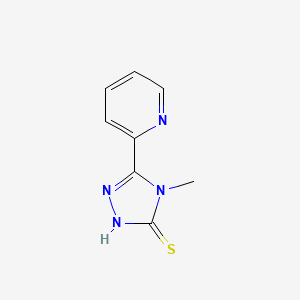

The compound is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolines in general can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the carboxylic acid group would likely make the compound acidic, and the presence of aromatic rings could influence its solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential of compounds with similar structures in cancer research. The study by Deady et al. (2003) explored the synthesis of various 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, revealing potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This indicates the relevance of exploring such compounds for therapeutic purposes, specifically in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Analgesic and Anti-inflammatory Activities

The synthesis of 4-antipyrine derivatives has revealed analgesic, anti-inflammatory, and other pharmacological activities, pointing to the potential of pyrazole derivatives in developing new pain management and anti-inflammatory drugs. Rubtsov et al. (2002) have reported on the synthesis of compounds that combine structures of pyruvic acid and 4-aminoantipyrine, showing significant pharmacological activities, which could be of interest in designing new therapeutic agents (Rubtsov, Makhmudov, Kovylyaeva, Prosyanik, Bobrov, & Zalesov, 2002).

Antimicrobial and Antioxidant Activities

A series of new 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters have been evaluated for their antibacterial, antifungal, and antioxidant activities. This study by Govindaraju et al. (2012) emphasizes the structural-activity relationship of pyrazole derivatives, showcasing their potential in addressing microbial resistance and oxidative stress-related conditions (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions would likely involve further exploration of the compound’s chemical reactivity and potential biological activity. This could include studies on its synthesis, reactions, and mechanism of action, as well as investigations into its potential uses in medicine or other fields .

Propriétés

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-25(2)17-8-5-15(6-9-17)18-14-19(26(24-18)22(27)11-12-23(28)29)16-7-10-20(30-3)21(13-16)31-4/h5-10,13,19H,11-12,14H2,1-4H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOKDOQORCVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)

![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)

![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)